VINYLTRI-T-BUTOXYSILANE

Beschreibung

Unique Structural Attributes of VINYLTRI-T-BUTOXYSILANE: Vinyl Functionality and Tert-Butoxy (B1229062) Groups

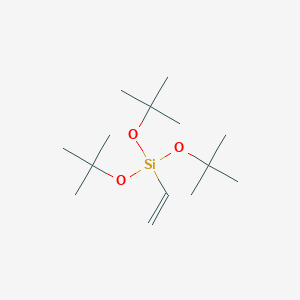

This compound (VTBS), also known as tris(tert-butoxy)vinylsilane, is an organosilicon compound with a distinct molecular architecture that confers specific reactivity and utility. Its structure, C14H30O3Si, features a central silicon atom bonded to two key functional components: a vinyl group (-CH=CH2) and three tert-butoxy groups (-O-C(CH3)3). chemspider.com

The vinyl group provides a reactive site for polymerization and addition reactions, such as radical polymerization or hydrosilylation. This functionality allows the molecule to be incorporated into polymer chains, serving as a covalent link between an inorganic substrate and an organic polymer matrix. dakenchem.com

The three tert-butoxy groups are a defining feature. Compared to more common methoxy (B1213986) or ethoxy groups found in other silanes, the bulky tert-butoxy groups provide significant steric hindrance around the silicon atom. This steric bulk slows down the rate of hydrolysis, the initial step in the crosslinking process. paint.org While many alkoxysilanes react rapidly and uncontrollably with ambient moisture, the reduced hydrolytic sensitivity of VTBS allows for more controlled processing and a longer shelf-life in formulations. This combination of a reactive vinyl group and sterically hindered, moderately reactive tert-butoxy groups gives VTBS a balanced profile suitable for specialized applications.

Overview of Current Academic Research Trajectories for this compound

Current research on this compound is primarily focused on its application in materials science. A significant area of investigation is its use in the creation of organic-inorganic hybrid materials and nanocomposites. Researchers are exploring its role in modifying the surfaces of silica (B1680970) and metal oxides to enhance the functionality of these materials for applications in catalysis and sensor development.

Another major research trajectory involves its function as a crosslinking agent and adhesion promoter in coatings and polymers. google.com Studies have shown that incorporating VTBS into coating formulations can improve hardness, solvent resistance, and adhesion. google.com Its controlled reactivity makes it a subject of interest for high-performance applications where durability is paramount. The compound also serves as a precursor for the deposition of silicon-containing thin films, which is relevant to the semiconductor industry. While much is known about its applications, future research is needed to better understand its long-term stability under environmental stressors like UV radiation and oxidation.

Interdisciplinary Relevance of this compound Research

The study and application of this compound extend across several scientific and industrial disciplines. Its primary relevance is within Materials Science , where it is integral to the development of advanced coatings, adhesives, sealants, and composites. google.com In Organic Synthesis , VTBS serves as a valuable reagent for introducing the vinylsilyl group into complex organic molecules. Furthermore, its utility as a precursor in chemical vapor deposition processes gives it relevance in Semiconductor Manufacturing and Electronics , where it is used to create thin films with specific dielectric properties. The principles governing its surface chemistry are also of fundamental interest in Physical Chemistry , particularly in studies of interfacial adhesion and surface modification. researchgate.net

Interactive Data Tables

Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 5356-88-7 | chemspider.comchemical-suppliers.eu |

| Molecular Formula | C14H30O3Si | chemspider.comchemical-suppliers.eu |

| Molecular Weight | 274.47 g/mol | researchgate.netchemspider.comchemical-suppliers.eu |

| Boiling Point | 54 °C at 2 mmHg | researchgate.netchemical-suppliers.eugelest.com |

| Density | 0.869 g/cm³ | researchgate.netchemical-suppliers.eugelest.com |

| Flash Point | 79 °C (174 °F) | researchgate.netchemical-suppliers.eugelest.com |

Spectroscopic Data for this compound

This table provides characteristic spectroscopic data used for the identification and analysis of the compound.

| Spectroscopic Technique | Characteristic Peaks / Signals | Source(s) |

| ¹H NMR | δ 5.13–5.39 ppm (vinyl protons), δ 1.02–1.15 ppm (tert-butyl protons) | |

| ¹³C NMR | δ 127.5–130.5 ppm (Si-C vinyl), δ 62.8–63.5 ppm (O-C(CH₃)₃), δ 27.1–29.3 ppm (C(CH₃)₃) | |

| ²⁹Si NMR | δ -56.11 ppm | |

| FT-IR | ~1100 cm⁻¹ (Si-O-C), ~1595-1630 cm⁻¹ (C=C vinyl stretch) |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethenyl-tris[(2-methylpropan-2-yl)oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O3Si/c1-11-18(15-12(2,3)4,16-13(5,6)7)17-14(8,9)10/h11H,1H2,2-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRPSOKLSZSNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Si](C=C)(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968327 | |

| Record name | Tri-tert-butoxy(ethenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-88-7 | |

| Record name | Tris(1,1-dimethylethoxy)ethenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-tert-butoxy(ethenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(tert-butoxy)vinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Vinyltri T Butoxysilane

Established Synthetic Routes and Mechanistic Considerations

Two primary pathways for the synthesis of vinyltri-t-butoxysilane are nucleophilic substitution reactions and alkoxysilylation of vinyl precursors.

Nucleophilic Substitution Reactions (e.g., Trichlorovinylsilane (B1218785) with Potassium Tert-Butoxide)

A principal method for synthesizing this compound is the nucleophilic substitution reaction between trichlorovinylsilane and potassium tert-butoxide. In this reaction, the three chlorine atoms on the silicon in trichlorovinylsilane are displaced by the tert-butoxy (B1229062) groups from potassium tert-butoxide. This reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions with moisture.

The bulky nature of the tert-butoxide group influences the reaction kinetics and necessitates careful control of reaction conditions to achieve high yields. Potassium tert-butoxide is a strong, sterically hindered base, which favors the desired substitution over potential elimination reactions. masterorganicchemistry.com The mechanism involves the nucleophilic attack of the tert-butoxide anion on the electrophilic silicon atom of the trichlorovinylsilane.

Table 1: Key Reactants in Nucleophilic Substitution

| Reactant | Role | Key Characteristics |

| Trichlorovinylsilane | Electrophile | Contains a reactive Si-Cl bond |

| Potassium Tert-Butoxide | Nucleophile | Strong, sterically hindered base |

Alkoxysilylation Approaches with Vinyl Precursors

Another viable synthetic route is the alkoxysilylation of vinyl precursors using tert-butanol (B103910). This approach involves the reaction of a vinyl-containing silicon compound, such as a vinylhalosilane, with tert-butanol. A catalyst is often employed to facilitate the formation of the desired silane (B1218182). This method provides an alternative pathway for introducing the tert-butoxy groups onto the silicon atom. The general principle is similar to the alcoholysis reaction used in the synthesis of other vinyltrialkoxysilanes, where a vinyltrichlorosilane reacts with an alcohol.

Role of Catalytic Systems in this compound Synthesis

Catalysts are crucial for improving the efficiency and rate of this compound synthesis, particularly in alkoxysilylation reactions. Various catalysts, including metal alkoxides, amines, and inorganic solid acids, have been investigated for this purpose.

Metal Alkoxide Catalysis (e.g., Ti(OiPr)₄)

Metal alkoxides, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can act as effective catalysts in the synthesis of vinyltrialkoxysilanes. These catalysts function by activating the silicon center, making it more susceptible to nucleophilic attack by the alcohol. The mechanism likely involves the formation of a more reactive intermediate through coordination of the metal alkoxide to the silicon compound.

Amine Catalysis (e.g., Triethylamine)

Amine catalysts, like triethylamine (B128534), are commonly used in reactions involving silyl (B83357) halides. rsc.org In the context of this compound synthesis from a vinylhalosilane and tert-butanol, triethylamine acts as a hydrogen halide scavenger. It neutralizes the HCl produced during the reaction, driving the equilibrium towards the formation of the desired product. The use of amine catalysts is a well-established practice in silylation reactions to facilitate the removal of acidic byproducts.

Inorganic Solid Acid Catalysis (e.g., Zeolites, Montmorillonites)

Inorganic solid acids, such as zeolites and montmorillonites, offer an environmentally friendly alternative to traditional acid catalysts. iupac.orgnih.gov These materials possess acidic sites on their surfaces that can catalyze the alcoholysis of vinylhalosilanes. Their advantages include ease of separation from the reaction mixture, potential for regeneration and reuse, and often enhanced selectivity. nih.gov For instance, K-10 montmorillonite (B579905) is a widely used solid acid catalyst for various organic transformations. nih.gov The reaction occurs on the catalyst surface, where the porous structure and acidic nature of the material facilitate the desired chemical transformation.

Table 2: Comparison of Catalytic Systems

| Catalyst Type | Example | Primary Role | Advantages |

| Metal Alkoxide | Ti(OiPr)₄ | Activation of the silicon center | High catalytic activity |

| Amine | Triethylamine | Acid scavenger | Efficient removal of acidic byproducts |

| Inorganic Solid Acid | Zeolites, Montmorillonites | Surface-catalyzed alcoholysis | Environmentally friendly, reusable, easy separation |

Optimization Strategies for Yield and Purity in this compound Production

Optimizing the synthesis of this compound is crucial for achieving high yields and purity. This involves meticulous control over reaction conditions and effective post-synthesis purification.

The efficiency of this compound synthesis is highly dependent on the precise control of several key reaction parameters. The interplay between reaction time, temperature, and the stoichiometric ratios of reactants dictates the rate of product formation and the prevalence of side reactions.

Reaction Time: The duration of the reaction must be sufficient to allow for the complete substitution of the chloro groups on the silicon atom. Insufficient reaction time can lead to a mixture of partially substituted silanes, which would complicate the purification process. Conversely, excessively long reaction times may not significantly increase the yield and could potentially lead to product degradation or the formation of byproducts, especially at elevated temperatures.

Temperature: Temperature control is a critical factor in the synthesis of this compound. The reaction is typically carried out under controlled temperature conditions to manage the exothermic nature of the nucleophilic substitution. While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions. Therefore, an optimal temperature range is maintained to ensure a balance between a reasonable reaction rate and the minimization of impurities.

Reagent Ratios: The stoichiometry of the reactants, specifically the ratio of the tert-butoxide source to the vinyltrichlorosilane, is a key determinant of the reaction's success. A slight excess of the tert-butoxide reagent is often employed to ensure the complete conversion of the vinyltrichlorosilane. However, a large excess can lead to complications in the purification stage.

Table 1: Illustrative Impact of Reaction Parameters on this compound Synthesis

| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity |

| Reaction Time | Insufficient | Low | Low (due to incomplete reaction) |

| Optimal | High | High | |

| Excessive | No significant increase | Potential decrease (side reactions) | |

| Temperature | Too Low | Low (slow reaction rate) | High |

| Optimal | High | High | |

| Too High | Potential decrease | Low (increased side reactions) | |

| Reagent Ratio (tert-butoxide:silane) | < 3:1 | Low | Low (incomplete substitution) |

| ~3:1 (Stoichiometric) | Good | Good | |

| Slight Excess (>3:1) | High | High (drives reaction to completion) |

Following the synthesis, the crude this compound product contains unreacted starting materials, byproducts such as potassium chloride, and potentially small amounts of partially substituted silanes. Therefore, a robust purification strategy is essential to achieve the desired level of purity.

Fractional Distillation: The primary method for purifying this compound is fractional distillation under reduced pressure. wikipedia.org This technique is particularly effective for separating liquids with different boiling points. libretexts.org Given that this compound has a relatively high boiling point at atmospheric pressure, performing the distillation under vacuum allows the compound to boil at a lower temperature, thereby preventing thermal decomposition. wikipedia.org The efficiency of the separation is enhanced by using a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, leading to a better separation of components with close boiling points. libretexts.org For instance, this compound has a boiling point of 54°C at a pressure of 2 mmHg. chemicalbook.comfluorochem.co.uk

Table 2: Boiling Point of this compound at Reduced Pressure

| Pressure (mmHg) | Boiling Point (°C) |

| 2 | 54 |

Recrystallization: Recrystallization is a technique primarily used for the purification of solid compounds. researchgate.net Since this compound is a liquid at room temperature, recrystallization is not a suitable method for its purification.

Hydrolysis Management in this compound Synthesis and Storage

The management of water is a critical aspect of both the synthesis and storage of this compound due to the susceptibility of the silicon-oxygen bond to hydrolysis.

The presence of even trace amounts of water during the synthesis of this compound can have a detrimental impact on the reaction's integrity and yield. Alkoxysilanes can react with water in a process called hydrolysis, which cleaves the silicon-oxygen bond to form silanols (Si-OH) and the corresponding alcohol (tert-butanol in this case). gelest.com

This hydrolysis reaction is undesirable during the synthesis for several reasons:

Consumption of Reactants: Water will react with the vinyltrichlorosilane precursor and the this compound product, leading to a lower yield of the desired compound.

Formation of Byproducts: The hydrolysis of vinyltrichlorosilane leads to the formation of silanols and hydrochloric acid, which can further catalyze unwanted side reactions. The hydrolysis of the final product results in the formation of siloxanes through subsequent condensation of the silanol (B1196071) groups. These byproducts can complicate the purification process.

Inhibition of the Desired Reaction: The presence of water can interfere with the primary nucleophilic substitution reaction, reducing its efficiency.

To mitigate the deleterious effects of moisture, the synthesis of this compound must be carried out under strictly anhydrous (water-free) conditions. Several strategies are employed to achieve and maintain this environment:

Drying of Solvents and Reagents: All solvents used in the reaction must be thoroughly dried using appropriate drying agents. The reactants should also be handled in a manner that prevents exposure to atmospheric moisture.

Use of an Inert Atmosphere: The reaction is typically conducted under an inert atmosphere, such as dry nitrogen or argon. This is achieved by using a Schlenk line or a glovebox. The inert gas blanket prevents atmospheric moisture from entering the reaction vessel.

Flame-Drying of Glassware: All glassware used for the reaction is typically flame-dried under vacuum or oven-dried at a high temperature immediately before use to remove any adsorbed water from the glass surfaces.

Use of Drying Tubes: To protect the reaction from atmospheric moisture over an extended period, the reaction apparatus is often fitted with drying tubes containing a desiccant like calcium chloride or calcium sulfate.

By implementing these rigorous anhydrous techniques, the integrity of the reaction is preserved, leading to a higher yield and purity of the final this compound product.

Mechanistic Investigations of Vinyltri T Butoxysilane Chemical Transformations

Hydrolytic Reactions and Silanol (B1196071) Formation Kinetics

The hydrolysis of vinyltri-t-butoxysilane to form silanol (Si-OH) groups is a foundational reaction that precedes its use in many applications. This process involves the cleavage of the silicon-oxygen bond of the tert-butoxy (B1229062) groups by water.

The kinetics of hydrolysis for this compound are highly dependent on both pH and temperature. The reaction is catalyzed by both acids and bases, with the rate being slowest near a neutral pH. unm.edu Under acidic conditions, a proton attacks the oxygen of the tert-butoxy group, making it a better leaving group. unm.edu In basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom. unm.edu The bulky tert-butoxy groups provide significant steric hindrance, which can slow the reaction rate compared to less hindered alkoxysilanes.

Increasing the temperature provides the necessary activation energy to overcome this steric hindrance and accelerates the hydrolysis rate across all pH levels. Experimental designs to study these kinetics often involve adjusting the pH between 2 and 12 and varying temperatures, for instance from 25–80°C.

Interactive Data Table 1: Hydrolysis Rate Dependence

| pH Level | Temperature (°C) | Relative Rate of Hydrolysis |

| 2 | 25 | Moderate |

| 2 | 60 | High |

| 7 | 25 | Very Low |

| 7 | 60 | Low |

| 11 | 25 | Moderate |

| 11 | 60 | High |

When hydrolysis is conducted in a large excess of water, the concentration of water remains effectively constant. uomustansiriyah.edu.iqvedantu.com This allows the reaction kinetics to be simplified and modeled as a pseudo-first-order reaction, where the rate is dependent only on the concentration of the silane (B1218182). uomustansiriyah.edu.iqvedantu.comingentaconnect.comlibretexts.org The rate law is expressed as:

Rate = k′ [this compound]

Here, k′ represents the pseudo-first-order rate constant, which incorporates the constant concentration of water. uomustansiriyah.edu.iqlibretexts.org This model is a common approach for studying the hydrolysis of various silanes. vdoc.pub Analytical techniques such as ¹H NMR can be used to monitor the reaction by tracking the disappearance of the vinyl group signals or the appearance of signals from the tert-butanol (B103910) byproduct.

The formation of silanol groups via hydrolysis is a critical step that enables subsequent condensation reactions. unm.edu These reactive silanol groups can condense with each other (self-condensation) or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bonds. paint.org This process is fundamental to the role of this compound as a crosslinking agent and for surface modification.

The degree of hydrolysis directly influences the final structure of the resulting material. researchgate.net Controlled hydrolysis can lead to the formation of linear or cyclic oligosiloxanes, while more extensive hydrolysis can result in highly crosslinked networks. instras.com The balance between the rate of hydrolysis and condensation is a key factor in controlling the final material properties. gelest.com

Polymerization and Crosslinking Mechanisms of the Vinyl Moiety

The vinyl group (-CH=CH₂) on this compound provides a second site of reactivity, allowing it to participate in polymerization reactions. This dual functionality is key to its use in creating advanced polymer composites.

The vinyl group of this compound can undergo free-radical polymerization. google.com This process can be initiated by standard radical initiators and can be used to incorporate the silane into various polymer backbones, such as vinyl acrylics. paint.orggoogle.com This allows for the creation of silylated polymers that can be crosslinked through moisture-curing of the silane's alkoxy groups. paint.org this compound is listed among other vinylsilanes suitable for such polymerization processes. google.comgoogleapis.com

Hydrosilylation is a highly efficient method for covalently bonding this compound to polymers containing silicon-hydride (Si-H) groups. google.com This reaction, often catalyzed by platinum complexes, involves the addition of the Si-H bond across the vinyl group's double bond. mdpi.com This creates a stable silicon-carbon linkage, effectively crosslinking the polymer chains and integrating the silane into the matrix. google.commdpi.com This mechanism is crucial for curing silicone-based materials and for creating hybrid organic-silicone polymers. scribd.com The use of this compound in such systems can enhance properties like adhesion and durability. google.com

Formation of Siloxane Crosslinking Networks

This compound is a key precursor in the formation of siloxane crosslinking networks, which are integral to advanced materials such as coatings and nanocomposites. The fundamental chemistry governing this process involves two primary reaction steps: hydrolysis and condensation. paint.org

Initially, the tert-butoxy groups of this compound undergo hydrolysis in the presence of water. This reaction cleaves the silicon-oxygen bond of the alkoxy group, yielding highly reactive silanol (Si-OH) groups and tert-butanol as a byproduct. The rate and extent of this hydrolysis are influenced by factors such as pH and the availability of water. gelest.com

Following hydrolysis, the newly formed silanol groups participate in condensation reactions. This can occur through two pathways: either between two silanol groups to form a siloxane bond (Si-O-Si) and a molecule of water, or between a silanol group and a remaining tert-butoxy group to form a siloxane bond and a molecule of tert-butanol. This step-growth polymerization process leads to the development of a three-dimensional network structure. paint.org The vinyl group on the silicon atom typically remains intact during this process, providing a site for subsequent reactions, such as polymerization or addition reactions, which can further modify the properties of the resulting material.

Substitution Reactivity of Tert-Butoxy Groups

The chemical behavior of this compound is significantly influenced by the reactivity of its three tert-butoxy groups attached to the silicon atom. These groups are susceptible to substitution reactions, a process that is fundamental to the compound's utility in various synthetic applications.

Nucleophilic Displacement Reactions

The silicon atom in this compound is electrophilic and can be attacked by nucleophiles, leading to the displacement of one or more of the tert-butoxy groups. A primary example of this is the hydrolysis reaction, where water acts as the nucleophile. paint.org This reaction is often the initial step in the formation of siloxane networks. paint.org

Beyond hydrolysis, other nucleophiles can also displace the tert-butoxy groups. For instance, in the presence of other alcohols, a transesterification reaction can occur, where the tert-butoxy group is exchanged for a different alkoxy group. The efficiency of this substitution depends on the nature of the incoming alcohol and the reaction conditions, with solid acid catalysts being shown to facilitate such transformations. google.com Similarly, other nucleophiles like amines can react with this compound under appropriate conditions to form new silicon-nitrogen bonds.

The general mechanism for these nucleophilic displacement reactions at the silicon center can proceed through various pathways, but a common one is an associative mechanism involving a pentacoordinate silicon intermediate. The nucleophile attacks the silicon atom, forming a transient intermediate which then expels the leaving group (the tert-butoxide anion or its protonated form, tert-butanol).

Steric and Electronic Effects of Tert-Butoxy Groups on Reaction Selectivity

The tert-butoxy groups in this compound exert significant steric and electronic effects that modulate its reactivity and selectivity.

Steric Effects: The most prominent feature of the tert-butoxy group is its large steric bulk. This steric hindrance plays a crucial role in controlling the rate of reactions at the silicon center. Compared to smaller alkoxy groups like methoxy (B1213986) or ethoxy, the bulky tert-butoxy groups impede the approach of nucleophiles to the silicon atom. This results in a slower rate of hydrolysis and condensation, which can be advantageous in applications requiring a longer pot life or more controlled network formation. gelest.com The steric bulk also makes the complete substitution of all three tert-butoxy groups more challenging, potentially allowing for selective, partial substitution under carefully controlled conditions.

Electronic Effects: Electronically, the tert-butoxy group is an electron-donating group. The oxygen atom donates electron density to the silicon atom, which can influence the electrophilicity of the silicon center. This electron donation can slightly reduce the partial positive charge on the silicon atom, making it less susceptible to nucleophilic attack compared to silanes with electron-withdrawing groups. However, the silicon atom remains sufficiently electrophilic to react with a range of nucleophiles.

These combined steric and electronic effects mean that reactions involving this compound often require more forcing conditions (e.g., higher temperatures or catalysts) compared to less hindered analogues. However, this moderated reactivity also provides a greater degree of control over chemical transformations, which is a valuable attribute in the synthesis of well-defined materials.

Oxidative Stability and Degradation Pathways

The oxidative stability of this compound is a critical factor for its application in materials that are exposed to atmospheric oxygen, particularly at elevated temperatures. While the silicon-carbon and silicon-oxygen bonds are generally stable, the organic components of the molecule, namely the vinyl and tert-butoxy groups, are more susceptible to oxidative degradation.

Under oxidative conditions, the vinyl group can be a primary site of attack. Oxidation of the carbon-carbon double bond can lead to the formation of epoxides, aldehydes, or carboxylic acids, potentially leading to cleavage of the vinyl group from the silicon atom.

The tert-butoxy groups can also undergo oxidative degradation. Functional groups with labile hydrogens, such as on tertiary carbons, are susceptible to oxidation, which can form hydroperoxides, alcohols, or ketones. researchgate.net In the case of the tert-butoxy group, oxidative attack could lead to the formation of unstable intermediates that subsequently decompose, breaking the Si-O-C linkage and leading to the formation of silanols and various organic byproducts.

Thermal degradation in the presence of oxygen can be more complex. Studies on related organosilicon compounds suggest that degradation can proceed via radical mechanisms, leading to chain scission and crosslinking reactions. nih.gov For this compound, this could involve the formation of a complex mixture of oligomeric and polymeric siloxanes, along with volatile organic compounds resulting from the fragmentation of the vinyl and tert-butoxy groups. The presence of trace impurities or catalysts can significantly influence the degradation pathways and the reproducibility of stability tests. nih.gov

Table of Research Findings on this compound and Related Compounds

| Property/Reaction | Observation | Significance | Reference |

| Crosslinking | Forms siloxane networks via hydrolysis and condensation. | Basis for its use as a crosslinking agent in coatings and composites. | paint.org |

| Hydrolysis Rate | Slower than less sterically hindered alkoxysilanes (e.g., vinyltriethoxysilane). | Allows for better control over the curing process and longer working times for formulations. | gelest.com |

| Nucleophilic Substitution | The tert-butoxy groups can be displaced by various nucleophiles, including alcohols and amines. | Enables the synthesis of a variety of functionalized silanes. | |

| Steric Hindrance | The bulky tert-butoxy groups impede the approach of reactants to the silicon center. | Influences reaction rates and selectivity, allowing for more controlled chemical transformations. | |

| Thermal Stability | Generally good, but susceptible to oxidative degradation at elevated temperatures. | A key consideration for applications in high-temperature environments. | |

| Degradation Products | Can include silanols, siloxanes, and fragments from the vinyl and tert-butoxy groups. | Understanding these pathways is crucial for predicting material lifetime and performance. | researchgate.netnih.gov |

Advanced Applications of Vinyltri T Butoxysilane in Functional Materials

Organic-Inorganic Hybrid Materials and Nanocomposites

The integration of organic and inorganic components at the nanoscale allows for the creation of hybrid materials and nanocomposites with tailored properties. VTBS plays a crucial role in bridging these two distinct phases, enabling the development of advanced materials for a variety of applications. aspbs.com

Design and Synthesis of Hybrid Architectures

The synthesis of organic-inorganic hybrid materials often involves the sol-gel process, where molecular precursors undergo hydrolysis and condensation reactions. VTBS, with its hydrolyzable tert-butoxy (B1229062) groups, can participate in these reactions to form a stable siloxane network. The presence of the vinyl group provides a site for organic polymerization, allowing for the creation of an interpenetrating network of organic and inorganic polymers. gelest.com

The bulky tert-butoxy groups in VTBS influence the reaction kinetics, providing greater steric hindrance compared to smaller alkoxy groups like methoxy (B1213986) or ethoxy. This steric bulk can be advantageous in controlling the condensation process and preventing premature gelation, leading to more well-defined and stable hybrid structures. The primary synthetic route for producing VTBS itself involves the nucleophilic substitution reaction of trichlorovinylsilane (B1218785) with potassium tert-butoxide.

Key Synthetic Strategies:

Sol-Gel Co-condensation: VTBS is mixed with other metal alkoxides (e.g., tetraethoxysilane - TEOS) and a solvent. The addition of water and a catalyst initiates hydrolysis of the alkoxy groups, forming silanols. These silanols then condense to form a Si-O-Si (siloxane) network, with the vinyl groups from VTBS distributed throughout the inorganic matrix.

Sequential Polymerization: An inorganic network is first formed using VTBS and other precursors. Subsequently, the vinyl groups are polymerized using free-radical initiation (e.g., thermal or photoinitiation) to create the organic polymer phase within the inorganic matrix.

These methods allow for the design of hybrid architectures with varying degrees of interconnectivity between the organic and inorganic phases, influencing the final material's mechanical, thermal, and optical properties.

Tailoring Interfacial Interactions in Composite Systems

The performance of composite materials is highly dependent on the strength and nature of the interface between the filler and the matrix. VTBS can be used as a coupling agent to enhance these interfacial interactions. gelest.com The silane (B1218182) can react with hydroxyl groups present on the surface of inorganic fillers (like silica (B1680970) or metal oxides), forming strong covalent bonds. The vinyl group, extending away from the filler surface, can then co-react with the surrounding organic polymer matrix during curing.

Surface Modification and Coating Technologies

The ability of VTBS to react with surfaces and form thin films makes it a valuable tool in surface modification and the development of advanced coatings. newji.ai These modifications can impart a range of desirable properties, from improved adhesion to controlled wettability.

Formation of Self-Assembled Monolayers on Inorganic Surfaces (e.g., Silica, Metal Oxides)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. tuwien.ac.at Organosilanes like VTBS are commonly used to form SAMs on substrates rich in hydroxyl groups, such as silica, glass, and various metal oxides. tuwien.ac.atresearchgate.net

The formation process involves the hydrolysis of the tert-butoxy groups in the presence of surface moisture, leading to the formation of reactive silanol (B1196071) groups. scribd.com These silanols then condense with the hydroxyl groups on the substrate surface, forming stable Si-O-substrate bonds. The intermolecular van der Waals interactions between the alkyl chains of adjacent VTBS molecules contribute to the ordering and dense packing of the monolayer. tuwien.ac.at The vinyl groups of the assembled monolayer present a functional surface that can be used for further chemical modifications or to tailor surface properties. nih.gov

Enhancing Adhesion and Durability in Polymeric Coatings

VTBS is utilized as an adhesion promoter and crosslinking agent in polymeric coatings to improve their mechanical properties and durability. google.compaint.org When incorporated into a coating formulation, the silane can migrate to the interface between the coating and the substrate. paint.org There, it can form covalent bonds with the substrate surface, as described in the formation of SAMs.

Tailoring Surface Hydrophobicity and Wettability

The wettability of a surface, its ability to be wetted by a liquid, is a critical property in many applications. Silane coatings are a well-established method for modifying surface wettability. researchgate.netswst.org The chemical nature of the terminal group of the silane largely determines the resulting surface energy and, consequently, its hydrophobic or hydrophilic character. gelest.com

The vinyl group of VTBS, being a hydrocarbon, contributes to a more hydrophobic surface compared to a bare inorganic substrate. nih.gov By forming a dense monolayer on a surface, VTBS can effectively shield the underlying hydrophilic hydroxyl groups, leading to an increase in the water contact angle and enhanced water repellency. researchgate.net The degree of hydrophobicity can be influenced by the density and ordering of the VTBS monolayer. In some applications, the surface roughness, in combination with the chemical modification from the silane, can lead to superhydrophobic behavior, as described by the Cassie-Baxter model. scielo.org.mxnih.gov

Table of Research Findings on VTBS in Functional Materials

| Application Area | Key Finding | Reference |

|---|---|---|

| Organic-Inorganic Hybrid Materials | VTBS acts as a crosslinking agent, forming a silane network that enhances durability and resistance. | |

| Composite Systems | Improves interfacial strength through the formation of interpenetrating polymer networks with the resin. | gelest.com |

| Polymeric Coatings | Increases hardness, toughness, and solvent resistance when incorporated into coating formulations. | paint.org |

| Adhesion Promotion | Enhances the bond strength of coatings on various substrates. | google.compaint.org |

| Surface Modification | Forms self-assembled monolayers on inorganic surfaces like silica and metal oxides. | tuwien.ac.at |

| Hydrophobicity | The vinyl group contributes to creating hydrophobic surfaces with increased water contact angles. | nih.govresearchgate.net |

Incorporation into Silylated Polymer Latex Systems for Crosslinking

Vinyltri-t-butoxysilane serves as a crucial monomer in the development of silylated polymer latex systems, which are designed to crosslink upon drying. These systems form stable siloxane bonds through a moisture-cure mechanism, enhancing the properties of the final material. paint.org The incorporation of this compound into polymer backbones, such as vinyl acrylic latexes, can be achieved through copolymerization. google.com

The sterically hindered tert-butoxy groups on the silicon atom play a significant role in controlling the hydrolysis and condensation rates. This steric hindrance makes this compound less reactive compared to other alkoxysilanes like vinyltriethoxysilane (B1683064). paint.org This reduced reactivity is advantageous as it prevents premature crosslinking within the latex emulsion during storage, ensuring good shelf-life. paint.orggoogle.com However, this stability also means that its crosslinking efficiency can be lower under certain conditions. For instance, in the presence of a titanate catalyst, latexes containing other silanes showed enhanced gel content, while the one with this compound did not exhibit the same level of reactivity. paint.org

The crosslinking process is initiated when the latex film dries and is exposed to atmospheric moisture. The hydrolysis of the tert-butoxy groups leads to the formation of silanol intermediates, which then undergo condensation to form a durable siloxane (Si-O-Si) network. paint.org This network structure significantly improves the mechanical properties of the resulting polymer film, including its hardness, toughness, and resistance to abrasion and solvents. paint.org The formation of these covalent crosslinks is the basis for the improved performance of coatings and adhesives formulated with silylated latexes.

Below is a table summarizing the components and a general procedure for synthesizing a silylated polymer latex incorporating a silane monomer.

| Component | Function |

| Deionized Water | Dispersion Medium |

| Emulsifiers (e.g., Igepal CA-897, Igepal CA-630) | Stabilize latex particles |

| Sodium Bicarbonate | Buffer |

| Thickener (e.g., Natrosol 250 MXR) | Control viscosity |

| Monomers (e.g., Vinyl Acetate, Butyl Acrylate) | Polymer backbone |

| This compound | Crosslinking agent |

| Initiator (e.g., Potassium Persulfate, t-butyl hydroperoxide) | Start polymerization |

| Fugitive Base (e.g., Ammonia) | pH adjustment |

Table 1: Typical components for the synthesis of a silylated polymer latex.

The process generally involves charging the reactor with water, emulsifiers, and buffers, heating the mixture, and then feeding the monomers and initiator over a period of time to control the polymerization reaction. google.com

Application in Dental Polymer Composites

In the field of dentistry, the performance of polymer composites is highly dependent on the interfacial bonding between the organic resin matrix and the inorganic filler particles. nist.gov Silane coupling agents are essential for creating a durable and stable interface. nist.govresearchgate.net While methacryloxy-functionalized silanes are common, vinyl-functional silanes like this compound also play a role in modifying the properties of these materials.

The primary function of a silane coupling agent in dental composites is to form a covalent bridge between the filler (e.g., glass or ceramic particles) and the polymer matrix. nist.gov The silane's alkoxy groups hydrolyze to form silanols, which then condense with the hydroxyl groups on the filler surface, creating strong siloxane bonds. The vinyl group of the silane can then copolymerize with the methacrylate (B99206) monomers of the dental resin during the curing process. nist.gov

The use of different silanes can influence the final properties of the composite. For instance, the choice of silane affects polymerization shrinkage, a critical issue in dental restorations that can lead to stress and marginal gaps. biomaterials.pl The composition of the resin blend, including the type and concentration of monomers and silanes, has a direct impact on the degree of conversion and the resulting mechanical properties like flexural strength and modulus. nih.gov While specific studies focusing solely on this compound in commercial dental composites are not prevalent in the provided results, the principles of silane coupling agent function are directly applicable. The bulky tert-butoxy groups would be expected to influence the hydrolysis rate and the interaction with the resin matrix, potentially affecting the working time and final network structure.

The table below outlines the key components of a typical dental polymer composite.

| Component | Material Example | Function |

| Polymer Matrix | Bis-GMA, UDMA, TEGDMA | Binds components, undergoes polymerization |

| Inorganic Filler | Barium Glass, Fused Silica | Provides strength, wear resistance, reduces shrinkage |

| Coupling Agent | This compound (or other organosilanes) | Enhances bond between filler and matrix |

| Photoinitiator System | Camphorquinone, Amine Accelerator | Initiates polymerization upon light exposure |

| Stabilizer | Hydroquinone | Prevents premature polymerization |

Table 2: General composition of a dental polymer composite.

Research has shown that the concentration and type of silane coupling agent significantly affect the mechanical performance of the composite, including fracture toughness, flexural strength, and tensile strength. researchgate.net The degradation of the silane coupling agent at the interface is a known factor in the long-term performance of dental composites. nist.gov

Role as a Precursor in Sol-Gel Chemistry

Synthesis of Siloxane-Based Networks via Hydrolysis and Condensation

This compound is a valuable precursor in sol-gel chemistry for the synthesis of siloxane-based networks. The sol-gel process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For organosilanes like this compound, this process is driven by hydrolysis and condensation reactions. instras.com

The process begins with the hydrolysis of the tert-butoxy groups in the presence of water and a catalyst (acid or base). This reaction produces silanol (Si-OH) groups and tert-butanol (B103910) as a byproduct.

Hydrolysis Reaction: Si(O-t-Bu)₃R + 3H₂O → Si(OH)₃R + 3(t-Bu)OH (where R is the vinyl group)

Following hydrolysis, the silanol intermediates undergo condensation reactions with each other or with remaining alkoxide groups to form siloxane (Si-O-Si) bridges. These condensation reactions build the inorganic backbone of the network. instras.com

Condensation Reactions: 2 Si(OH)₃R → (HO)₂R-Si-O-Si-R(OH)₂ + H₂O Si(OH)₃R + Si(O-t-Bu)₃R → (HO)₂R-Si-O-Si-R(O-t-Bu)₂ + t-BuOH

These reactions continue, leading to the formation of a three-dimensional network structure. The vinyl groups remain attached to the silicon atoms, creating an organic-inorganic hybrid material. The steric hindrance of the tert-butoxy groups in this compound provides greater thermal stability and reduces the rate of hydrolysis compared to less bulky alkoxy groups like ethoxy groups. This allows for more controlled reaction kinetics during the sol-gel process.

Development of Sol-Gel Derived Coatings (e.g., for Corrosion Protection)

Sol-gel derived coatings are a significant application of this compound, particularly for providing corrosion protection to metal substrates. googleapis.comgoogleapis.com These hybrid organic-inorganic coatings can act as effective barriers against corrosive agents. chemrevlett.com The sol-gel process creates a dense, well-adhered film on the metal surface. rsc.org

The incorporation of an organic component, such as the vinyl group from this compound, into the inorganic siloxane network leads to the formation of thicker and more flexible films compared to purely inorganic sol-gel systems. rsc.org This flexibility is crucial for preventing cracking, which can compromise the protective barrier. The organic functionality also enhances compatibility with subsequent organic topcoats. rsc.org

Research has demonstrated that hybrid sol-gel coatings can significantly improve the corrosion resistance of various metals. mdpi.com For instance, coatings derived from vinyltrimethoxysilane (B1682223) (VTMS) and tetraethoxysilane (TEOS) on titanium alloys showed a substantial increase in polarization resistance and a positive shift in corrosion potential when tested in simulated body fluids, indicating enhanced protection. mdpi.com Although this study used VTMS, the principles are directly transferable to this compound, which would be expected to form a similar protective network. The choice of precursor influences the final properties of the coating. mdpi.com

The table below summarizes the effect of sol-gel coatings on the corrosion properties of a metal substrate.

| Property | Uncoated Metal | Metal with Sol-Gel Coating | Effect of Coating |

| Corrosion Potential (Ecorr) | More Negative | More Positive | Reduced corrosion susceptibility mdpi.com |

| Corrosion Current Density (Icorr) | Higher | Lower | Slower corrosion rate |

| Polarization Resistance (Rp) | Lower | Higher | Increased resistance to corrosion mdpi.com |

| Adhesion | N/A | Good | Forms strong bond with metal substrate rsc.org |

| Barrier Properties | Poor | Excellent | Prevents ingress of corrosive species chemrevlett.com |

Table 3: Impact of Sol-Gel Coatings on Corrosion Resistance.

The effectiveness of these coatings can be further enhanced by incorporating nanoparticles or corrosion inhibitors into the sol-gel matrix, creating "self-healing" functionalities. rsc.orgmdpi.com

Catalytic Applications and Catalyst Support Modification

Heterogeneous Catalysis Involving Supported Vinylsilane Derivates

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. wikipedia.org Solid catalysts are commonly used, and their performance often depends on the active species being dispersed on a high-surface-area support material. researchgate.net Vinylsilanes, including this compound, can be used to modify the surface of these supports or to act as precursors for creating supported catalysts.

The process typically involves grafting the vinylsilane onto the surface of a support material like silica or titania. This surface modification can serve several purposes. The vinyl group can act as an anchor point for attaching catalytically active metal complexes or as a reactive site for further functionalization. Modifying the support surface can also alter its properties, such as hydrophobicity, which can influence the selectivity and activity of the catalyst. nih.gov

The stability of the catalyst is a major challenge, as active sites can agglomerate during operation. researchgate.net Using a well-structured support can help stabilize the catalytic particles. The interaction between the metal and the support is crucial for catalytic performance. researchgate.net By functionalizing the support with vinylsilane derivatives, it is possible to tailor these interactions.

The vinyl group itself can participate in catalytic reactions. For example, supported vinyl groups can be involved in polymerization or addition reactions. The specific application dictates how the vinylsilane is used. It can be a component in creating a complex, structured catalyst where the siloxane network provides a stable framework and the vinyl groups provide reactive sites.

The table below outlines the general components and their roles in a supported heterogeneous catalyst system involving a vinylsilane.

| Component | Example Material | Function |

| Catalyst Support | Silica (SiO₂), Titania (TiO₂) | Provides high surface area, stabilizes active sites researchgate.net |

| Surface Modifier | This compound | Functionalizes the support, provides anchor points |

| Active Catalytic Species | Metal Nanoparticles (e.g., Pd, Pt), Metal Complexes | The site where the chemical reaction occurs wikipedia.org |

| Reactants | Organic molecules | Substances converted into products |

Table 4: Components of a Heterogeneous Catalyst System with a Modified Support.

The design of heterogeneous catalysts is a complex field where the choice of support, active phase, and any surface modifiers are all critical to achieving high activity, selectivity, and longevity. uclouvain.be

Ligand Design for Homogeneous Catalytic Systems

The strategic design of ligands is a cornerstone of modern homogeneous catalysis, enabling precise control over the activity, selectivity, and stability of metal-based catalysts. numberanalytics.com Ligands, which bind to the central metal atom, modulate its electronic and steric properties, thereby dictating the outcome of a catalytic transformation. scholaris.cauclouvain.be this compound (VTBS) has emerged as a specialized molecular building block in ligand synthesis, prized for its unique combination of a reactive functional group and significant steric bulk.

The structure of VTBS offers two key features for ligand design:

The Vinyl Group : This functional group serves as a reactive "handle." It can undergo a variety of chemical transformations, most notably hydrosilylation or polymerization, allowing the silane to be covalently bonded to a larger, pre-designed ligand framework. This enables the introduction of a bulky silyl (B83357) moiety into a specific position within the ligand architecture.

Three tert-Butoxy Groups : These large, bulky groups provide substantial steric hindrance around the silicon atom. When VTBS is incorporated into a ligand, this steric bulk can be projected into the space around the coordinated metal center. This controlled steric environment is critical for influencing the selectivity of a catalytic reaction, for instance, by favoring the approach of a substrate in a particular orientation.

The primary mechanism by which VTBS influences catalytic systems as part of a ligand is through steric control. The bulky tert-butoxy groups can create a "pocket" around the metal's active site, which can:

Enhance Selectivity : By sterically blocking certain reaction pathways, ligands incorporating VTBS can improve regioselectivity or enantioselectivity. For example, in cross-coupling or hydrosilylation reactions, the ligand's steric profile can dictate which isomers are preferentially formed. google.com

Improve Catalyst Stability : The significant steric shielding provided by the tert-butoxy groups can protect the metal center from decomposition pathways, such as aggregation or unwanted side reactions. Furthermore, the tert-butoxy groups render the silane itself less susceptible to hydrolysis compared to smaller alkoxy groups like methoxy or ethoxy. paint.org This inherent stability is crucial for developing robust catalysts with longer lifetimes, particularly under harsh reaction conditions.

The pronounced steric hindrance and resulting low reactivity of the silyl portion of VTBS are demonstrated in polymer chemistry. When incorporated into latex polymers, the crosslinking efficiency of VTBS is notably lower than that of less hindered silanes, even in the presence of a catalyst. This resistance to reaction underscores its utility in designing stable ligands where the bulky group is intended to be a non-reactive steric director.

Research Findings and Performance Data

Detailed studies on silylated polymers have provided quantitative insight into the relative reactivity of this compound, which informs its application in ligand design. The data below, derived from studies on vinyl acrylic latex films, illustrates the impact of the bulky tert-butoxy groups on reactivity, a key consideration for designing stable and sterically defined catalyst ligands.

Table 1: Comparative Reactivity of Vinylsilanes in a Catalyzed System This table shows the solvent resistance (measured in MEK double rubs) of films containing different vinylsilanes over time when mixed with a titanate catalyst. The lower number of rubs for this compound indicates a much lower degree of crosslinking, highlighting its low reactivity due to steric hindrance.

| Silane in Latex (4 mole%) | Storage Time: 0 Weeks | Storage Time: 4 Weeks | Storage Time: 15 Months |

| Vinyltriisobutoxysilane | 38 | 100 | 255 |

| This compound | 29 | 75 | 8 |

| Data adapted from studies on silylated vinyl acrylic latexes with 5% Tyzor 131 catalyst. paint.org |

The data clearly shows that even after 15 months, the system with this compound exhibited minimal crosslinking, demonstrating the exceptional stability and steric inhibition imparted by the t-butoxy groups. paint.org This characteristic is directly translatable to homogeneous catalysis, where such a group, when part of a ligand, would provide a stable and sterically demanding environment around a metal center.

Table 2: Properties of this compound Relevant to Ligand Design

| Property | Feature | Implication in Ligand Design | Citation |

| Molecular Structure | Contains a vinyl group and three tert-butoxy groups attached to a silicon atom. | Provides a reactive site for incorporation into larger ligand backbones and bulky groups for steric control. | |

| Steric Hindrance | The tert-butoxy groups are exceptionally bulky. | Creates a defined steric environment around the catalyst's metal center, influencing selectivity and preventing catalyst deactivation. | google.com |

| Reactivity | The vinyl group enables participation in radical polymerization or hydrosilylation. | Allows for versatile synthetic strategies to anchor the silyl moiety to various ligand structures. | |

| Hydrolytic Stability | The Si-O-C bonds are more resistant to hydrolysis than those of methoxy or ethoxy silanes due to steric shielding. | Enhances the operational stability and shelf-life of the resulting catalyst, especially in the presence of trace water. | paint.org |

Advanced Characterization and Analytical Methodologies for Vinyltri T Butoxysilane Systems

Spectroscopic Techniques for Structural and Chemical Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and chemical bonding within Vinyltri-t-butoxysilane. These techniques probe the interactions of electromagnetic radiation with the molecule, providing a unique fingerprint of its atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its constituent nuclei.

¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the vinyl group protons and the protons of the tert-butoxy (B1229062) groups. The vinyl protons typically appear as a complex multiplet in the range of 5.8-6.2 ppm, while the nine equivalent protons of each tert-butoxy group will give rise to a sharp singlet around 1.3 ppm.

¹³C NMR: Carbon-13 NMR offers insights into the carbon skeleton. The vinyl group carbons are expected to resonate at approximately 138 ppm (-CH=) and 132 ppm (=CH₂). The quaternary carbon and the methyl carbons of the tert-butoxy groups would appear around 73 ppm and 31 ppm, respectively. rsc.org

²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing organosilicon compounds. For this compound, a single resonance is expected in the range of -80 to -90 ppm, which is characteristic of a silicon atom bonded to three alkoxy groups and one vinyl group. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Vinyl (-CH=CH₂) | 5.8 - 6.2 |

| ¹H | tert-Butoxy (-C(CH₃)₃) | ~1.3 |

| ¹³C | Vinyl (-C H=) | ~138 |

| ¹³C | Vinyl (=C H₂) | ~132 |

| ¹³C | tert-Butoxy (-C (CH₃)₃) | ~73 |

| ¹³C | tert-Butoxy (-C(C H₃)₃) | ~31 |

| ²⁹Si | Si(O-t-Bu)₃(Vinyl) | -80 to -90 |

Vibrational Spectroscopy (Fourier Transform Infrared, FTIR; Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of this compound, providing information about its functional groups and bonding. FTIR and Raman spectroscopy are complementary techniques that offer a comprehensive vibrational analysis. mdpi.comnih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to its various functional groups. Key expected peaks include C-H stretching vibrations of the vinyl and tert-butoxy groups around 2975 cm⁻¹, a C=C stretching vibration of the vinyl group near 1600 cm⁻¹, and strong Si-O-C stretching vibrations in the 1050-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=C stretching of the vinyl group is expected to show a strong Raman signal. The Si-C bond vibration, which is often weak in the IR spectrum, can also be observed.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | Vinyl, tert-Butoxy | 2900 - 3100 |

| C=C Stretch | Vinyl | 1590 - 1610 |

| Si-O-C Stretch | Alkoxysilane | 1050 - 1100 |

| C-H Bend | Vinyl, tert-Butoxy | 1300 - 1500 |

| Si-C Stretch | Vinylsilane | 650 - 800 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. For this compound systems, particularly when used as a surface modification agent, XPS can provide invaluable information about the chemical bonding at the interface. aip.orgaip.orgresearchgate.netbilkent.edu.tr

Analysis of the high-resolution XPS spectra of the Si 2p, C 1s, and O 1s core levels can reveal the chemical environment of these elements. The Si 2p peak for the silicon in this compound would be expected at a binding energy that reflects its bonding to three oxygen atoms and one carbon atom. The C 1s spectrum can be deconvoluted to distinguish between the carbons of the vinyl group and the tert-butoxy groups. The O 1s spectrum provides information about the Si-O-C linkages.

Thermal Analysis for Material Stability and Transformation Studies

Thermal analysis techniques are employed to study the physical and chemical changes that occur in this compound as a function of temperature. These methods are critical for assessing its thermal stability and understanding its decomposition pathways.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA can be used to determine its decomposition temperature and to study the kinetics of its thermal degradation. The TGA curve would show a weight loss step corresponding to the volatilization or decomposition of the molecule. The onset temperature of this weight loss is an indicator of its thermal stability. The decomposition of organosilanes can be a complex process involving the cleavage of Si-C and Si-O bonds. acs.orgresearchgate.netacs.org

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. For this compound, which is a liquid at room temperature, DSC could be used to study its boiling point and any potential solid-state transitions at low temperatures. In the context of polymers or materials modified with this compound, DSC is crucial for understanding how the silane (B1218182) affects the thermal properties of the host material.

Microscopic and Morphological Characterization of Modified Surfaces and Composites

The performance of this compound as a coupling agent or surface modifier is highly dependent on the resulting morphology at both micro and nano scales. Microscopic techniques are essential for visualizing the surface topography, the dispersion of fillers within a composite, and the nanoscale structures formed.

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface topography of materials. It utilizes a focused beam of electrons to scan the sample surface, generating images with high magnification and depth of field. When applied to surfaces treated with this compound, SEM can reveal changes in surface roughness and texture. For instance, an initially smooth substrate may exhibit a more textured surface after the application and curing of a silane layer.

In composite materials, SEM is invaluable for assessing the dispersion of fillers within the polymer matrix. In systems without a coupling agent, fillers often form agglomerates due to incompatibility with the polymer. The incorporation of this compound, which bonds to the filler surface and co-reacts with the polymer, can lead to a more homogeneous distribution of the filler particles. SEM images of fracture surfaces can provide evidence of improved interfacial adhesion; a well-bonded interface typically shows the polymer matrix adhering to the filler particles, whereas poor adhesion results in clean filler pull-out.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of nanoscale features. longdom.org This technique is particularly useful for examining the structure of nanocomposites and the interface between nanoparticles and the polymer matrix. eag.com In systems containing this compound-functionalized nanoparticles, TEM can confirm the presence of a thin silane layer on the particle surface and assess the degree of particle dispersion at the nanoscale. longdom.org

For composites, TEM can reveal the network structure of fillers and the nature of the interphase region created by the silane coupling agent. researchgate.net The analysis of this interphase is critical as it governs the stress transfer from the matrix to the filler, which is a key determinant of the composite's mechanical properties. longdom.org

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in a suspension or solution. lsinstruments.chutdallas.edu The technique works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light. lsinstruments.ch These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. lsinstruments.ch The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic radius of the particles. utdallas.edu

DLS is a critical tool for characterizing colloidal systems where this compound is used as a surface modifier for nanoparticles. It can be used to monitor the particle size during synthesis and functionalization. An increase in the hydrodynamic radius after treatment with the silane can indicate the successful grafting of the silane onto the particle surface. Furthermore, DLS is used to assess the colloidal stability of the suspension. By measuring the particle size distribution over time, any tendency for aggregation or agglomeration can be detected, providing insights into the effectiveness of the silane in preventing particle clustering. utdallas.edu

Rheological and Mechanical Property Assessment in Applied Systems

The ultimate utility of this compound in formulations like coatings and composites is determined by the final mechanical and rheological properties it imparts.

The incorporation of this compound into coating formulations is intended to enhance their mechanical durability. Its role as a crosslinking agent and adhesion promoter contributes to increased hardness, toughness, and solvent resistance.

Mechanical strength can be evaluated through various tensile and flexural tests, which measure properties like modulus, elongation at break, and ultimate tensile strength. Hardness is commonly assessed using indentation techniques, such as pencil hardness or nanoindentation, which measure the resistance of the coating to deformation. Studies have shown that increasing the concentration of silanes in coating formulations can improve mar and abrasion resistance, properties that are inversely correlated with hardness and modulus. paint.org While the bulky tert-butoxy groups of this compound can lead to slower reaction kinetics compared to smaller alkoxy groups, this controlled reactivity can be advantageous for achieving a well-cured, durable network. However, in some systems, its reactivity may be too low to achieve the desired level of crosslinking without the use of a catalyst. paint.org

Table 2: Illustrative Mechanical Properties of a Coating With and Without this compound

| Property | Control Coating (No Silane) | Coating with VTBS |

| Pencil Hardness (ASTM D3363) | HB | 2H |

| Solvent Resistance (MEK rubs) | 50 | >200 |

| Adhesion (ASTM D3359) | 3B | 5B |

Adhesion Strength Evaluation in Bonded Interfaces

For instance, a study on the shear bond strength of a composite resin to a titanium surface utilized a mixture containing a vinylsilane (vinyltriisopropoxysilane). The results demonstrated a significant improvement in adhesion with the application of the silane solution. core.ac.uk

Illustrative Data of a Vinylsilane-Containing Adhesive System

The following table presents shear bond strength data for a composite resin bonded to a titanium surface, both with and without a silane treatment that includes a vinylsilane component. This data is provided to illustrate the typical enhancement in adhesion observed with the use of vinylsilanes.

| Surface Treatment | Shear Bond Strength (MPa) | Standard Deviation (MPa) |

|---|---|---|

| Non-silanized (Control) | 4.8 | 2.1 |

| Silane Mixture (including vinyltriisopropoxysilane) in 2-propanol | 11.3 | 3.6 |

Note: The data presented is for a silane mixture containing vinyltriisopropoxysilane and not for this compound alone. Data sourced from a study on composite resin bonding to titanium. core.ac.uk

The results clearly indicate that the presence of a vinylsilane significantly increases the shear bond strength of the composite resin to the titanium substrate. This improvement is attributed to the formation of a robust chemical linkage at the interface, a role that this compound is also designed to perform.

Contact Angle Measurements for Surface Wettability

The modification of surface wettability is a key application of this compound. By forming a thin layer on a substrate, it can alter the surface energy, typically making it more hydrophobic (water-repellent). This is due to the nonpolar vinyl and t-butyl groups that orient away from the substrate. Contact angle goniometry is the standard technique used to quantify these changes in wettability. A higher contact angle for a liquid on a surface indicates lower wettability and a more hydrophobic surface.

While specific contact angle measurements for surfaces treated exclusively with this compound are not extensively detailed in the available literature, data from studies on analogous vinyl and alkyl silanes can provide an understanding of the expected effect. The vinyl group itself contributes to a more hydrophobic surface compared to a bare inorganic substrate.

Representative Contact Angle Data for Silane-Treated Surfaces

The following table provides water contact angle data for silica (B1680970) surfaces treated with different silanes, demonstrating the influence of the organic functional group on surface wettability.

| Silane Treatment | Substrate | Water Contact Angle (°) |

|---|---|---|

| Untreated | Silica | ~0-20 |

| Ethyltriethoxysilane | Silica | ~60-70 |

| Vinyltriethoxysilane (B1683064) | Silica | ~70-80 |

Note: This data is illustrative and based on general findings for similar silanes to demonstrate the expected effect on wettability. dtic.mil The exact contact angle for a this compound treated surface may vary depending on the substrate, deposition method, and surface roughness.

The data shows a significant increase in the water contact angle after treatment with organosilanes. The vinyl group in vinyltriethoxysilane results in a more hydrophobic surface than the ethyl group in ethyltriethoxysilane. dtic.mil It is anticipated that a surface treated with this compound would exhibit a similarly high water contact angle, effectively rendering hydrophilic surfaces like glass and metal oxides hydrophobic. This property is crucial for applications requiring water repellency, such as protective coatings and moisture barriers.

Chromatographic Techniques for Purity and Molecular Weight Determination

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to separate molecules based on their size or hydrodynamic volume in solution. It is a valuable tool for determining the purity and molecular weight distribution of polymers and oligomers.

In the context of this compound, GPC can be employed to assess its purity by detecting the presence of any higher molecular weight species, such as dimers or trimers, that may have formed through partial hydrolysis and condensation. The principle of GPC involves passing a solution of the sample through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time.

While specific GPC chromatograms and detailed molecular weight analysis for this compound are not widely published, the technique is applicable for quality control and for studying its stability and reactivity. For instance, GPC can be used to monitor the formation of oligomers during storage or in a formulated product.

Illustrative Data for Oligomer Analysis by GPC

The following table provides a hypothetical example of GPC data that could be obtained for a sample of this compound containing some oligomeric impurities.

| Species | Retention Time (min) | Molecular Weight (g/mol) | Relative Abundance (%) |

|---|---|---|---|

| Trimer | 8.5 | ~823 | 2 |

| Dimer | 9.2 | ~549 | 5 |

| Monomer (this compound) | 10.1 | 274.47 | 93 |

Note: This table is a hypothetical representation to illustrate the type of data that can be obtained from a GPC analysis and does not represent actual experimental results for this compound.

A GPC analysis of a high-purity this compound sample would be expected to show a single, sharp peak corresponding to the monomer. The presence of additional peaks at shorter retention times would indicate the presence of higher molecular weight species, allowing for a quantitative assessment of purity. The molecular weight of the compound is 274.47 g/mol . gelest.comcapotchem.com

Computational Chemistry and Theoretical Modeling of Vinyltri T Butoxysilane Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometries, reaction energies, and other properties of molecules. For vinyltri-t-butoxysilane, DFT calculations can elucidate the fundamental aspects of its reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the molecule, known as its ground-state geometry. This is achieved through a process called geometry optimization. Using a functional like B3LYP with a basis set such as 6-311+G(d,p), the calculation iteratively adjusts the positions of the atoms until the configuration with the minimum possible energy is found.

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density, molecular orbital shapes, and atomic charges. This analysis reveals the electron-rich and electron-poor regions of the molecule, which are key to understanding its chemical behavior.

Illustrative Data for Optimized Geometry: The following table is a hypothetical representation of optimized bond lengths and angles for this compound, as would be produced by a DFT calculation. Actual values would require a specific computational study.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Length | Si-O | 1.65 Å |

| Bond Length | Si-C (vinyl) | 1.88 Å |

| Bond Length | C=C (vinyl) | 1.34 Å |

| Bond Angle | O-Si-O | 109.5° |

| Bond Angle | O-Si-C (vinyl) | 109.5° |

| Dihedral Angle | C-Si-C=C | 180.0° |

Frontier Molecular Orbital (FMO) theory is a central concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).